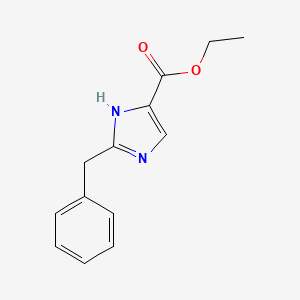
Ethyl 2-benzyl-1H-imidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-benzyl-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications. This compound features an ethyl ester group at the 5-position and a benzyl group at the 2-position of the imidazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-benzyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with glyoxal and ammonium acetate, followed by esterification with ethanol to yield the desired product. The reaction conditions often require a catalyst, such as erbium triflate, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and improve scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Ethyl 2-benzyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-benzyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-imidazole-5-carboxylate: Lacks the benzyl group, resulting in different biological activity.
Benzyl 1H-imidazole-5-carboxylate: Lacks the ethyl ester group, affecting its solubility and reactivity.
Ethyl 2-phenyl-1H-imidazole-5-carboxylate: Features a phenyl group instead of a benzyl group, altering its steric and electronic properties.
Uniqueness
Ethyl 2-benzyl-1H-imidazole-5-carboxylate is unique due to the presence of both the benzyl and ethyl ester groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its versatility as an intermediate in organic synthesis and its potential as a pharmacologically active compound.
Biological Activity
Ethyl 2-benzyl-1H-imidazole-5-carboxylate is a compound within the imidazole family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological potential, structure-activity relationships (SAR), and specific case studies related to this compound.
Overview of Imidazole Derivatives
Imidazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The presence of the imidazole ring in various compounds often enhances their interaction with biological targets.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that derivatives of benzimidazole, a related class, show potent activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 2 to 19 µg/ml against various pathogens .
Anticancer Properties
The anticancer potential of imidazole derivatives has been extensively studied. A study involving various substituted imidazoles showed that certain compounds could inhibit cancer cell growth effectively. The growth inhibition was quantified using the GI50 metric (the concentration required to inhibit 50% of cell growth), with some compounds demonstrating promising results against multiple cancer cell lines .
Antiviral Activity
Recent studies have highlighted the antiviral effects of imidazole derivatives against viruses such as Yellow Fever and Zika virus. Compounds designed based on the benzimidazole scaffold have shown effective inhibition in low micromolar ranges, indicating a promising avenue for developing antiviral agents .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on various imidazole derivatives, revealing that modifications in the side chains significantly affect biological activity. For instance, the introduction of electron-withdrawing groups tends to enhance potency against specific targets .
Table 1: Summary of Biological Activities of this compound and Related Compounds
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
ethyl 2-benzyl-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)11-9-14-12(15-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15) |
InChI Key |
DIRXNBPCOGXXEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















